molecular formula C19H12ClN3O B6492861 N-(3-chlorophenyl)phenazine-1-carboxamide CAS No. 855375-32-5

N-(3-chlorophenyl)phenazine-1-carboxamide

Cat. No. B6492861
CAS RN: 855375-32-5
M. Wt: 333.8 g/mol
InChI Key: QBJNDERHTPMOEU-UHFFFAOYSA-N
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Description

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . It is produced by certain strains of Pseudomonas, such as Pseudomonas chlororaphis . The high PCN biocontrol activity has attracted researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .


Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . The yield of PCN by wild-type strain HT66 was 424.87 mg/L at 24 h .


Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . qRT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .

Scientific Research Applications

Photodynamic Therapy

Phenazines, including N-(3-chlorophenyl)phenazine-1-carboxamide, have shown promising results in Photodynamic Therapy (PDT). PDT is a therapeutic modality that can be applied with many photosensitizing compounds. The potential of phenazines as a photosensitizer is reviewed in this chapter as a practical guide to the future development of formulations that are effective for cancer treatment and microorganism control .

Antimicrobial Applications

Phenazines have demonstrated antimicrobial activities. They are synthesized by several microorganisms originating from diverse habitats, including marine and terrestrial sources. The most well-studied producers belong to the Pseudomonas genus .

Antiparasitic Applications

Phenazines have also shown antiparasitic activities. Their high redox activity and their ability to reduce molecular oxygen to reactive oxygen species (ROS) contribute to this wide bioactivity spectrum .

Anticancer Activities

Phenazines have demonstrated anticancer activities. The isolated phenazine inhibits cell viability, DNA synthesis, induced G cell cycle arrest, and apoptosis in cancer cells .

Insecticidal Applications

Phenazines have shown insecticidal activities. The position and type of functional groups in the phenazines’ molecules dictate their chemical, physical, and biological properties .

Antifungal Applications

Phenazines, including N-(3-chlorophenyl)phenazine-1-carboxamide, have shown strong antagonism to fungal phytopathogens. This high biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target phenazine as a lead molecule .

properties

IUPAC Name

N-(3-chlorophenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJNDERHTPMOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)phenazine-1-carboxamide

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